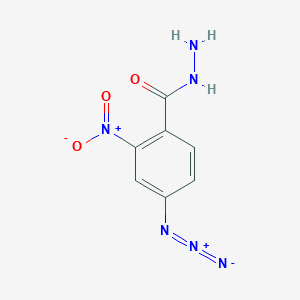
Methyl(2-methylphenoxy)dipropylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(2-methylphenoxy)dipropylsilane is an organosilicon compound with the molecular formula C14H24OSi This compound features a silicon atom bonded to a methyl group, two propyl groups, and a 2-methylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methylphenoxy)dipropylsilane typically involves the reaction of 2-methylphenol with dipropylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methylphenol is replaced by the dipropylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as distillation or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Methyl(2-methylphenoxy)dipropylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学研究应用
Methyl(2-methylphenoxy)dipropylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of Methyl(2-methylphenoxy)dipropylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The phenoxy group can also interact with biological molecules, potentially influencing biochemical pathways.
相似化合物的比较
Similar Compounds
Phenyltrimethylsilane: Similar in structure but with a phenyl group instead of a 2-methylphenoxy group.
Diphenyldimethylsilane: Contains two phenyl groups and two methyl groups bonded to silicon.
Methylphenylsilane: Features a methyl group and a phenyl group bonded to silicon.
Uniqueness
Methyl(2-methylphenoxy)dipropylsilane is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical properties. This makes it particularly useful in applications where specific reactivity or stability is required.
属性
CAS 编号 |
59313-85-8 |
|---|---|
分子式 |
C14H24OSi |
分子量 |
236.42 g/mol |
IUPAC 名称 |
methyl-(2-methylphenoxy)-dipropylsilane |
InChI |
InChI=1S/C14H24OSi/c1-5-11-16(4,12-6-2)15-14-10-8-7-9-13(14)3/h7-10H,5-6,11-12H2,1-4H3 |
InChI 键 |
MGMKNLDSUJCJSY-UHFFFAOYSA-N |
规范 SMILES |
CCC[Si](C)(CCC)OC1=CC=CC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


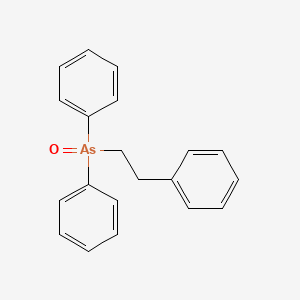
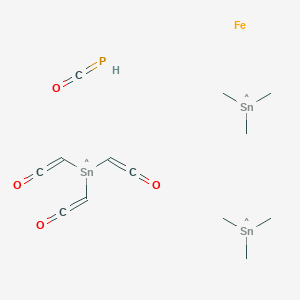
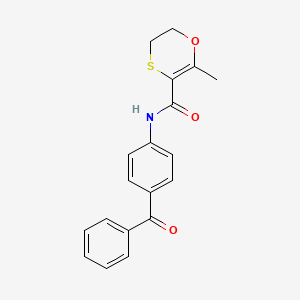
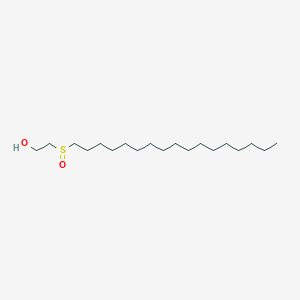


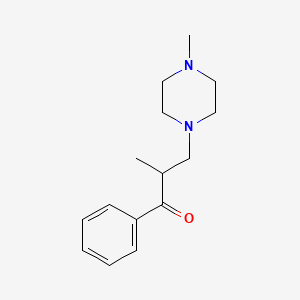
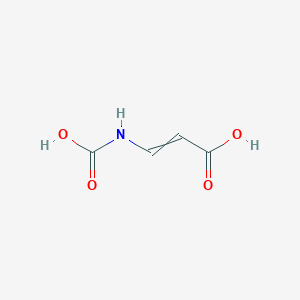


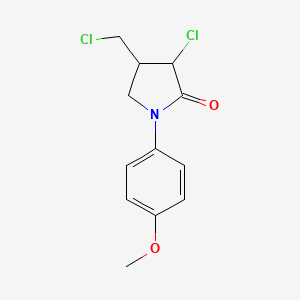
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)
![Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]-](/img/structure/B14600804.png)
